molecular formula C21H23N3O3S B2967079 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-36-0

2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2967079
CAS No.: 627046-36-0
M. Wt: 397.49
InChI Key: FIMHSOQCZMIDQR-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by:

  • Core structure: A fused tetrahydropyrimido[4,5-b]quinoline scaffold with two ketone groups at positions 4 and 4.
  • Substituents: A 4-methoxyphenyl group at position 5, contributing electron-donating properties.

Synthesis: Pyrimido[4,5-b]quinolines are typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, cyclic diketones (e.g., dimedone), and 6-amino-uracil derivatives. Catalytic systems such as trityl chloride (TrCl) in chloroform under reflux yield high-purity products . Microwave-assisted methods and metal-organic frameworks (MOFs) have also been employed for improved efficiency .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-11(2)28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-3)10-8-12)17-14(22-19)5-4-6-15(17)25/h7-11,16H,4-6H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHSOQCZMIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic synthesis processes. One common approach is to start with the formation of the pyrimidoquinoline core, followed by the introduction of isopropylthio and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis needs to be scalable and economically viable. This often involves optimizing reaction conditions, such as using more efficient catalysts, recycling solvents, and refining purification techniques. Large-scale synthesis may also employ continuous flow reactors to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce functional groups or alter its reactivity.

  • Reduction: : Reduction reactions may be used to modify specific functional groups within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, allowing for the introduction of new substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution are often used.

Major Products Formed

The products formed from these reactions depend on the reagents and conditions employed. They can range from simple modifications to the introduction of complex functional groups that significantly alter the compound's properties.

Scientific Research Applications

2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is extensively researched for its potential applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its potential therapeutic effects and as a lead compound for drug development.

  • Industry: : Utilized in the

Biological Activity

The compound 2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the quinoline family known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, examining its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A quinoline ring system.
  • A pyrimido moiety.
  • Functional groups such as isopropylthio and methoxyphenyl .

These structural components contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The presence of the quinoline ring enhances the compound's ability to:

  • Inhibit DNA synthesis.
  • Induce apoptosis in cancer cells.
  • Modulate various signaling pathways associated with cell proliferation and survival.

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by disrupting cell cycle progression and inducing oxidative stress.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Gram-negative bacteria (e.g., Escherichia coli).

The mechanism of action involves interference with bacterial cell wall synthesis and function.

Antiviral Activity

Emerging research suggests potential antiviral effects against various viruses. The compound may inhibit viral replication by targeting specific viral enzymes or host cell receptors.

The mechanisms underlying the biological activities of this compound include:

  • Free Radical Scavenging : The methoxy group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
  • Cytokine Modulation : The compound may influence cytokine production and immune responses.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

Several studies have reported on the pharmacological effects of related quinoline derivatives:

  • Anticancer Efficacy Study : A study demonstrated that a similar pyrimidoquinoline derivative effectively inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest .
  • Antimicrobial Screening : Another investigation showcased the antimicrobial properties of quinoline derivatives against various pathogens. The study highlighted significant inhibition zones in disc diffusion assays .
  • Mechanistic Insights : Research focused on the molecular mechanisms revealed that quinoline derivatives could modulate gene expression related to apoptosis and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidoquinolines are highly dependent on substituents. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 2-(iPrS), 5-(4-MeOPh) C₂₀H₂₁N₃O₃S ~407.45 Under investigation
5-(4-Cl-Ph)-2-(iPrS)-... (CAS 627046-27-9) 2-(iPrS), 5-(4-Cl-Ph) C₂₀H₂₀ClN₃O₂S 401.9 N/A
5-(3,4-DiOH-Ph)-2-(MeS)-... (D13) 2-(MeS), 5-(3,4-diOH-Ph) C₁₉H₂₁N₃O₄S ~403.45 Antifungal (MIC₉₀: 1–4 µg/mL)
2-(Ethylthio)-5-(4-MeOPh)-... (CAS 1178731-36-6) 2-(EtS), 5-(4-MeOPh) C₂₀H₂₂N₃O₃S ~408.47 N/A
2-((4-Nitrobenzyl)thio)-5-(pyridin-4-yl)-... (CAS 537043-59-7) 2-(4-NO₂BnS), 5-(pyridinyl) C₂₃H₁₉N₅O₄S 461.5 N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (target compound) enhances solubility compared to 4-chlorophenyl (electron-withdrawing) .
  • Thioether Substituents: Bulkier groups (e.g., isopropylthio vs.
  • Antifungal Activity : D13’s 3,4-dihydroxyphenyl group and methylthio substituent demonstrate potent antifungal activity, suggesting polar groups enhance binding to fungal CYP51 .

Key Insights :

  • Microwave and MOF-based methods achieve superior yields (>90%) compared to conventional reflux (~85%) .
  • Ultrasonic irradiation enables rapid, catalyst-free synthesis of analogs like D13 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing this tetrahydropyrimidoquinoline derivative, and how can reaction conditions be optimized?

  • Answer : Ultrasound-assisted synthesis using Fe(DS)₃ as a Lewis acid-surfactant catalyst significantly enhances reaction efficiency, reducing reaction times and improving yields (70–85%) compared to conventional methods. Key parameters include solvent choice (e.g., acetic acid for cyclization), temperature control (60–80°C), and catalyst loading (5–10 mol%) . Mannich-type reactions under reflux conditions are also viable, with purification achieved via simple filtration, avoiding column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral features interpreted?

  • Answer :

  • ¹H/¹³C NMR : Key signals include δ 3.69 ppm (OCH₃ singlet), δ 1.95–2.50 ppm (methylene protons), and aromatic protons at δ 6.70–6.94 ppm. Carbonyl carbons appear at δ 162–170 ppm .
  • IR : Stretching at ~1704 cm⁻¹ confirms carbonyl groups .
  • MS : Molecular ion peaks (e.g., m/z 352 [M+H]⁺) validate molecular weight . Cross-referencing with elemental analysis (e.g., C ±0.5% deviation) ensures purity .

Q. How does solvent selection impact the synthesis and purification of this compound?

  • Answer : Polar aprotic solvents (e.g., acetic acid) facilitate cyclization by stabilizing intermediates, while ethanol/water mixtures aid crystallization. Ultrasonic irradiation in ethanol reduces aggregation, enhancing solubility and reaction homogeneity .

Advanced Research Questions

Q. What mechanistic pathways underlie the formation of this compound under Mannich-type or ultrasound-assisted conditions?

  • Answer : In Mannich-type reactions, imine intermediates form via condensation of amines and carbonyl compounds, followed by cyclization (Scheme 1, ). Ultrasound promotes cavitation, accelerating proton transfer and reducing activation energy. Fe(DS)₃ acts as a bifunctional catalyst, stabilizing charges and lowering transition-state barriers .

Q. How can researchers address discrepancies between experimental and theoretical elemental analysis data?

  • Answer : Discrepancies (e.g., C: 64.56% found vs. 68.36% calculated) may arise from residual solvents or incomplete cyclization. Recrystallization in ethanol/water or HPLC-assisted purity checks (using C18 columns, acetonitrile/water mobile phase) can resolve these issues .

Q. What strategies enable functionalization of the tetrahydropyrimidoquinoline core to modulate bioactivity?

  • Answer :

  • Isothiocyanate/Isocyanate Reactions : Introduce ureido/thioureido groups via nucleophilic addition (e.g., phenyl isocyanate forms derivatives at N3/N1 positions) .
  • Benzyloxy/Triazole Moieties : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds 1,2,3-triazole groups, enhancing solubility and targeting specificity .

Q. How do substituents like isopropylthio and methoxyphenyl influence electronic properties and reactivity?

  • Answer :

  • Methoxyphenyl : Electron-donating OCH₃ increases aromatic ring electron density, altering π-π stacking in biological targets (e.g., kinase inhibition) .
  • Isopropylthio : The bulky thioether group sterically hinders nucleophilic attack at C4/C6, directing reactivity toward C2/C8 positions .

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